Octyl palmitate

Description

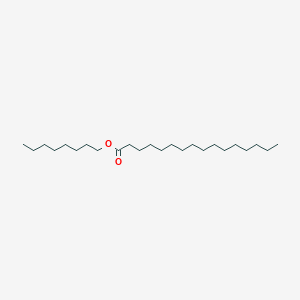

Structure

2D Structure

Properties

IUPAC Name |

octyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24(25)26-23-21-19-10-8-6-4-2/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQILCOQZDHPEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066137 | |

| Record name | Hexadecanoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16958-85-3 | |

| Record name | Octyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16958-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYY8LE6Q5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Biocatalytic Production of Octyl Palmitate

Enzymatic Synthesis (Biocatalysis) of Octyl Palmitate

Reaction Kinetics and Process Parameter Optimization in Enzymatic Systems

Substrate Molar Ratio and Concentration Effects

In studies utilizing supercritical fluid media, the optimal ratio of alcohol to acid was found to be dependent on the extent of inhibition caused by the acid. researchgate.net For instance, in the synthesis conducted in supercritical carbon dioxide (SCC) and supercritical methane (B114726) (SCM), 90.1 mM of octanol (B41247) was used, while in supercritical ethane (B1197151) (SCE), a lower concentration of 54 mM octanol yielded the maximum conversion of palmitic acid. acs.org This indicates that the solvent environment plays a crucial role in mediating substrate-enzyme interactions and determining the optimal concentration.

In non-supercritical systems, such as those employing solid acid catalysts for the synthesis of the related compound iso-octyl palmitate, a specific molar ratio has been optimized. One study identified the ideal condition as a mol ratio of isooctanol to palmitic acid of 1.8:1 to achieve a high yield. asianpubs.org This excess of alcohol helps to shift the equilibrium towards the formation of the ester product.

Enzyme Loading and Reusability Studies

Enzyme loading, or the amount of biocatalyst used relative to the substrates, is a key factor in optimizing the synthesis of this compound for both efficiency and cost-effectiveness. Studies have investigated the effect of enzyme loading on the conversion rate. researchgate.netresearchgate.net Generally, increasing the enzyme concentration leads to a higher reaction rate and conversion, up to a certain point. Beyond this optimal loading, the increase in conversion may become negligible and can even decrease due to mass transfer limitations within the reaction medium. mdpi.com For the production of octyl formate, a similar ester, the optimal concentration of the enzyme Novozym 435 was found to be 15 g/L, with higher concentrations leading to a slight decrease in conversion. mdpi.com

Supercritical Fluid Media for Enhanced Enzymatic Esterification

Supercritical fluids (SCFs) have emerged as promising alternative media for enzymatic reactions, offering advantages over traditional organic solvents. researchgate.net An SCF exists at a temperature and pressure above its critical point, where it exhibits unique properties intermediate between those of a liquid and a gas. jeires.com These fluids, such as supercritical carbon dioxide (scCO2), combine gas-like viscosity and diffusivity with liquid-like density and solvating power. jeires.comthepharmajournal.com

This combination of properties is highly beneficial for biocatalysis. The low viscosity and high diffusivity facilitate efficient mass transfer, reducing limitations and allowing substrates to more easily reach the enzyme's active site. researchgate.netjeires.com Furthermore, the properties of SCFs, including density and solubility, can be precisely controlled by making small adjustments to temperature and pressure. jeires.comthepharmajournal.comnih.gov This "tunability" allows for the optimization of reaction conditions to enhance enzyme activity and reaction rates, while also simplifying downstream product separation, as the solvent can be easily removed by depressurization. researchgate.net

Carbon Dioxide, Methane, and Ethane as Reaction Solvents

The enzymatic synthesis of this compound from palmitic acid and octanol has been specifically investigated in three different supercritical fluid environments: carbon dioxide (SCC), methane (SCM), and ethane (SCE). researchgate.netacs.orgresearchgate.net The choice of the supercritical fluid was found to have a significant impact on the final product yield.

Among the three solvents tested, supercritical methane (SCM) yielded the highest esterification conversion at 85%. researchgate.net In contrast, the lowest conversion, 76%, was observed in supercritical carbon dioxide (SCC). researchgate.net The reaction in supercritical ethane (SCE) resulted in an intermediate level of conversion. These results clearly indicate that for the enzymatic synthesis of this compound, supercritical methane is the most effective medium among the options studied. researchgate.net The study highlighted that Novozym 435 was the most effective enzyme across all three supercritical fluids. researchgate.netacs.org

| Supercritical Fluid | Maximum Conversion (%) | Enzyme Used |

|---|---|---|

| Methane (SCM) | 85 | Novozym 435 |

| Ethane (SCE) | Intermediate | Novozym 435 |

| Carbon Dioxide (SCC) | 76 | Novozym 435 |

Impact of Supercritical Fluid Properties on Reaction Efficiency

The efficiency of enzymatic reactions in supercritical fluids is directly linked to the unique and tunable physicochemical properties of the solvent. jeires.comthepharmajournal.com Properties such as density, diffusivity, viscosity, and solvating power can be manipulated by altering the system's temperature and pressure. jeires.comnih.gov These properties, in turn, influence substrate solubility and mass transfer rates, which are critical for reaction efficiency. researchgate.netjeires.com

The higher conversion of this compound observed in supercritical methane compared to carbon dioxide and ethane may be attributed to several factors. One possibility is that the solvation of the reactants (palmitic acid and octanol) is higher in supercritical methane, leading to increased availability of the substrates to the enzyme's active site. acs.org The high diffusivity and low viscosity of SCFs, in general, enhance the transport of substrates and products, overcoming mass transfer limitations that can slow down reactions in conventional liquid solvents. researchgate.netjeires.com By fine-tuning the pressure and temperature, the SCF's properties can be optimized to create an ideal environment for enzyme stability and activity, thereby maximizing the reaction efficiency. thepharmajournal.com

Green Chemistry Approaches in this compound Synthesis

Traditional chemical synthesis of this compound often involves acid catalysts like sulfuric acid, a process that requires high energy consumption and can lead to the formation of undesirable side products, complicating purification. acs.orgasianpubs.orgatamanchemicals.com In line with the principles of green chemistry, alternative, more sustainable methods are being explored. These approaches aim to reduce environmental impact by using milder reaction conditions, avoiding hazardous reagents, and employing catalysts that are efficient and reusable. asianpubs.org Biocatalytic production using enzymes and catalysis with solid acids are two leading green chemistry strategies for ester synthesis. asianpubs.orgatamanchemicals.com

Solid Acid Catalysis as Sustainable Alternatives

Solid acid catalysis represents an environmentally benign alternative to conventional liquid acid catalysts for the synthesis of esters like iso-octyl palmitate. asianpubs.org Unlike liquid acids such as H2SO4, solid acids are non-corrosive, produce less waste, and can be easily separated from the reaction mixture and reused, which simplifies the process and reduces costs. asianpubs.orggoogle.com

Several types of solid acids have proven effective. One notable example is stannous oxalate (B1200264) (SnC2O4), a water-tolerant solid acid. asianpubs.org Its unique chelate molecular structure provides suitable acid strength while its planar shape reduces steric hindrance during the reaction. asianpubs.org Other effective solid acid catalysts include SO42-/ZrO2-Al2O3 and SO42-/TiO2-SnO2-Al2O3. google.com Research has optimized the reaction conditions for this method, achieving high yields of iso-octyl palmitate. asianpubs.org

| Parameter | Optimal Value |

|---|---|

| Reaction Time | 2.5 hours |

| Molar Ratio (isooctanol:palmitic acid) | 1.8:1 |

| Catalyst Dosage (SnC2O4) | 2.0% (by weight) |

| Reaction Temperature | 150 °C |

Design and Performance of Water-Tolerant Solid Acids (e.g., SnC₂O₄)

The synthesis of this compound via the esterification of palmitic acid and octanol can be effectively catalyzed by water-tolerant solid acids, with tin(II) oxalate (SnC₂O₄) being a noteworthy example. asianpubs.orggoogle.com The design of SnC₂O₄ contributes significantly to its high catalytic activity and stability. Its unique chelate molecular structure provides an appropriate acid intensity for the reaction. asianpubs.org Furthermore, the planar geometry of the SnC₂O₄ molecule reduces steric hindrance during the reaction, which facilitates the coordination between the carbonyl oxygen atom of the carboxylic acid and the tin atom. asianpubs.orggoogle.com

Another critical design feature of SnC₂O₄ is its high thermal stability, as it only decomposes at approximately 350°C. google.com This ensures the catalyst remains intact and active under typical esterification conditions. google.com This stability, conferred by its chelate structure, allows it to be used repeatedly in reactions that produce water without significant loss of catalytic activity or selectivity. asianpubs.orggoogle.com

The performance of SnC₂O₄ as a catalyst has been optimized through various studies. Research has identified ideal reaction conditions to achieve high yields of this compound. asianpubs.org One study achieved a palmitic acid conversion rate of 97.5% in 3.5 hours at a reaction temperature of 150°C. google.com

Below is a table summarizing the optimized reaction conditions for the synthesis of iso-octyl palmitate using SnC₂O₄ as a catalyst, as determined by orthogonal experiments. asianpubs.org

| Parameter | Optimal Value |

| Reaction Time | 2.5 hours |

| Molar Ratio (Isooctanol:Palmitic Acid) | 1.8 : 1 |

| Catalyst Dosage (% of total reactant mass) | 2.0% |

| Reaction Temperature | 150 °C |

Other solid acid catalysts, such as SO₄²⁻/ZrO₂-Al₂O₃, have also been utilized, achieving conversion rates of up to 92.5% under similar conditions. google.com

Environmental and Economic Advantages of Solid Catalysts

The use of solid acid catalysts like SnC₂O₄ in the production of this compound presents significant environmental and economic advantages over traditional homogeneous liquid acid catalysts such as sulfuric acid (H₂SO₄). asianpubs.orgrsc.orgoru.edu This approach is recognized as an example of "green-sustainable chemistry". asianpubs.org

Environmental Advantages:

Waste Reduction: Solid catalysts eliminate the production of large quantities of acidic waste, which is a major issue with liquid acids that require neutralization and disposal steps. asianpubs.orgscispace.com

Pollution Prevention: By replacing corrosive and hazardous liquid acids, solid catalysts prevent environmental pollution and create a cleaner process. google.com

Reduced Side Reactions: Traditional strong liquid acids can be highly oxidizing, leading to undesirable side reactions and by-products. asianpubs.org Solid acids are often more selective, leading to a purer final product. atamanchemicals.com

Economic Advantages:

Catalyst Reusability: A key benefit of heterogeneous solid catalysts is their easy separation from the reaction mixture (e.g., by simple filtration) and their ability to be reused multiple times without a significant drop in activity. google.comoru.edusocietyforscience.org This drastically reduces catalyst consumption and cost.

Simplified Purification: The ease of catalyst removal simplifies the product post-treatment process, lowering operational costs. google.com

Reduced Equipment Corrosion: Strong liquid acids like H₂SO₄ are highly corrosive to industrial equipment, leading to high maintenance costs and the need for specialized, expensive materials. asianpubs.orgoru.edu Solid catalysts are non-corrosive, extending the life of reactors and reducing capital investment. google.comoru.edu

The following table provides a comparative overview of the characteristics of solid acid catalysts versus traditional liquid acid catalysts in esterification.

| Feature | Solid Acid Catalysts (e.g., SnC₂O₄) | Traditional Liquid Acid Catalysts (e.g., H₂SO₄) |

| Separation | Easy (e.g., filtration) societyforscience.org | Difficult; requires neutralization asianpubs.org |

| Reusability | High google.com | Not reusable |

| Corrosion | Minimal to none oru.edu | Severe asianpubs.org |

| Waste Generation | Low scispace.com | High (acidic wastewater) asianpubs.org |

| Process Complexity | Simplified post-treatment google.com | Complex purification steps atamanchemicals.com |

| Environmental Impact | Low; "Green Chemistry" asianpubs.org | High; pollution concerns google.com |

Solvent-Free Systems and Process Intensification Studies

The production of this compound and similar esters is increasingly shifting towards solvent-free systems, particularly in biocatalytic synthesis, to enhance process efficiency and sustainability. mdpi.com These systems eliminate the need for organic solvents, which reduces cost, minimizes environmental impact, and simplifies product purification. researchgate.net

Enzymatic synthesis, often utilizing immobilized lipases like Novozym 435, is well-suited for solvent-free conditions. mdpi.comresearchgate.net Studies have focused on process intensification by optimizing various reaction parameters to maximize conversion and productivity. For the synthesis of cetyl palmitate, a similar wax ester, optimal conditions in a solvent-free batch system were identified as a stirring speed of 480 rpm, a temperature of 70°C, an enzyme concentration of 1.0% (wt%), and an equimolar substrate ratio (1:1). researchgate.net In some cases, using a molar excess of the alcohol substrate can compensate for evaporation losses at higher temperatures and drive the reaction toward higher conversion rates. mdpi.com

Process intensification also involves advancing reactor technology. The use of a continuous packed bed reactor (PBR) for the enzymatic synthesis of esters has demonstrated significant improvements over traditional batch processes. ulpgc.es Studies have shown that continuous flow systems can be 7 to 35 times more productive than batch systems, highlighting a key strategy for process intensification. ulpgc.es In these continuous systems, variables such as temperature, reactant molar ratio, and flow rate are optimized to achieve high, stable conversion rates. ulpgc.es For example, high conversions (>80%) have been achieved at temperatures up to 70°C with an alcohol-to-acid molar ratio of 2:1. ulpgc.es

The table below summarizes key parameters optimized in intensification studies for solvent-free ester synthesis.

| Parameter | Focus of Optimization | Outcome |

| Temperature | Balance reaction rate against enzyme stability and substrate volatility. mdpi.comresearchgate.net | Optimal temperatures typically range from 40°C to 80°C. mdpi.comresearchgate.net |

| Substrate Molar Ratio | Drive reaction equilibrium towards product formation. mdpi.comresearchgate.net | Equimolar ratios or a slight excess of alcohol are often optimal. mdpi.comresearchgate.net |

| Catalyst Concentration | Maximize reaction rate without excessive cost. researchgate.net | Typically 1-2.5% (w/w) for biocatalysts. mdpi.comresearchgate.net |

| Agitation/Flow Rate | Overcome mass transfer limitations. researchgate.netulpgc.es | Optimized to ensure sufficient contact between reactants and catalyst. researchgate.netulpgc.es |

| Reactor Type | Improve productivity and enable continuous operation. ulpgc.es | Packed bed reactors show significantly higher productivity than batch systems. ulpgc.es |

Comparative Analysis of Synthesis Routes for Sustainable Production

Heterogeneous (Solid Acid) Catalysis: As detailed previously, using solid acids represents a significant improvement in sustainability. mdpi.com This route mitigates issues of corrosion and catalyst separation. oru.edumdpi.com The ability to recycle the catalyst reduces waste and raw material costs. google.com By avoiding the neutralization and extensive washing steps, the process generates less wastewater and simplifies downstream processing, leading to a more environmentally and economically favorable profile. rsc.org

Biocatalytic (Enzymatic) Synthesis: This route is often considered the "greener" alternative. atamanchemicals.com It utilizes lipases as catalysts, which operate under mild conditions (lower temperatures and pressures), thereby reducing energy consumption. atamanchemicals.commdpi.com Enzymatic reactions are highly selective, which minimizes the formation of side products and results in a product of high purity, often simplifying or eliminating complex purification steps. atamanchemicals.com When performed in solvent-free systems, this route further enhances its environmental credentials. mdpi.com Although enzymes can be more expensive initially, their potential for reuse when immobilized makes them economically viable for large-scale processes. researchgate.net

A comparative analysis based on key sustainability metrics is presented below.

| Sustainability Metric | Conventional (Liquid Acid) | Heterogeneous (Solid Acid) | Biocatalytic (Enzyme) |

| Energy Consumption | High (due to high temperatures) atamanchemicals.comugent.be | Moderate to High | Low (mild conditions) atamanchemicals.com |

| Catalyst Reusability | No | Yes google.com | Yes (if immobilized) researchgate.net |

| Waste Generation | High (acidic wastewater) asianpubs.org | Low rsc.org | Very Low mdpi.com |

| Product Purity | Lower (side products) atamanchemicals.com | High | Very High (high selectivity) atamanchemicals.com |

| Downstream Processing | Complex (neutralization, distillation) ugent.be | Simplified google.com | Minimal atamanchemicals.com |

| Corrosion/Safety | High risk (corrosive, hazardous acids) asianpubs.org | Low risk oru.edu | Very Low risk |

Advanced Applications and Functionalization in Chemical Systems

Role as a Functional Excipient in Pharmaceutical and Cosmetic Formulations

As a functional excipient, octyl palmitate is a key component in the formulation of various topical products, including creams, lotions, and sunscreens. atamanchemicals.comspecialchem.com It is often utilized as a silicone alternative, providing many of the desirable sensory characteristics of silicones without being a polymer. atamanchemicals.comscentspiracy.com Its functions are diverse, ranging from modulating the feel of a product on the skin to ensuring the stable and effective delivery of active ingredients. atamanchemicals.comolivetreepeople.com

This compound is widely recognized for its emollient properties, which allow it to soften and smooth the skin's surface. olivetreepeople.com It functions as a non-occlusive emollient, forming a lightweight, non-greasy barrier that helps the skin retain moisture and improves suppleness. atamanchemicals.comspecialchem.comrevivalabs.com This action is attributed to its ability to mimic the skin's natural lipids, enhancing the barrier function for healthier, more hydrated skin. revivalabs.com

Research into the sensory aspects of emollients has highlighted this compound's role in skin feel modulation. It is known for imparting a characteristic "dry-slip" or "silky" feel to formulations, which is often compared to that of light mineral oils or silicones. atamanchemicals.comquora.com This property makes it a valuable ingredient for reducing the greasy feel of heavier oils in cosmetic products. atamanchemicals.com Studies involving sensory descriptive analysis have evaluated emulsions containing various emollient esters. In this research, attributes such as spreadability, slipping, and a dry touch were found to be among the most intense characteristics of creams formulated with this compound. researchgate.net Furthermore, biometrological studies have investigated its effect on skin barrier function; one such study found that a cream containing this compound exhibited a protective behavior against transepidermal water loss (TEWL) that was comparable to the base cream. researchgate.net

Table 1: Research Findings on Sensory and Biophysical Impact of this compound in Emulsions This table is a representation of findings discussed in comparative studies on emollient esters.

| Attribute Studied | Research Finding | Reference |

|---|---|---|

| Sensory Profile | Formulations with this compound exhibit high intensity for attributes like spreadability, slipping, and dry touch. | researchgate.net |

| Skin Occlusivity | It is classified as a non-occlusive emollient, allowing for skin respiration. | specialchem.com |

| Transepidermal Water Loss (TEWL) | Creams containing this compound demonstrated minimal water loss, indicating a protective effect on the skin barrier. | researchgate.net |

| Texture Modification | Provides a silky, smooth feel often used as a substitute for silicone in creating luxurious textures. | atamanchemicals.comrevivalabs.com |

Beyond its sensory benefits, this compound serves as an effective solvent and carrier for lipophilic (oil-soluble) compounds. scentspiracy.com Its solvent properties are crucial for dissolving other ingredients within a formulation, including active pharmaceutical ingredients (APIs), cosmeceuticals, and sunscreen agents, to create a uniform product. specialchem.comolivetreepeople.comrevivalabs.com This capability can also enhance the efficacy of active ingredients by improving their absorption into the skin. atamanchemicals.comatamanchemicals.com

As a carrying agent, this compound facilitates the stable incorporation and even distribution of active components throughout a product. wikipedia.orgatamanchemicals.comknowde.com It is used as a non-occlusive vehicle for topical pharmaceutical preparations, ensuring that the active ingredient is delivered to the skin surface effectively. scentspiracy.com Its compatibility with a wide range of cosmetic and pharmaceutical ingredients makes it a versatile choice for formulators looking to deliver actives in a stable and aesthetically pleasing base. specialchem.com

In color cosmetics and sunscreens, this compound functions as a pigment wetting and dispersing agent. wikipedia.orgatamanchemicals.com Pigments, such as titanium dioxide and zinc oxide, are solid, insoluble powders that tend to clump together in what are known as agglomerates. atamanchemicals.comchempoint.com For these pigments to provide uniform color and function, they must be properly dispersed in a liquid medium. chempoint.com

The dispersion process begins with wetting, where air trapped on the surface of the pigment particles is replaced by the liquid carrier. chempoint.com this compound, as a wetting agent, reduces the surface tension between the solid pigment and the liquid medium, facilitating this replacement. atamanchemicals.comnouryon.com This improved wetting allows for more efficient deagglomeration (breaking up of particle clumps) during the manufacturing process. chempoint.com By ensuring pigments are well-dispersed, this compound contributes to consistent color payoff in makeup and uniform protection in sun care products. atamanchemicals.comolivetreepeople.com

Integration into Nanotechnology-Based Drug Delivery Systems

The unique physicochemical properties of this compound also lend themselves to advanced drug delivery platforms, specifically those based on nanotechnology. These systems are designed to enhance the stability, solubility, and controlled release of therapeutic agents.

Nanostructured Lipid Carriers (NLCs) are a second-generation lipid nanoparticle system designed to overcome the limitations of earlier solid lipid nanoparticles (SLNs). nih.gov NLCs are composed of a blend of a solid lipid and a liquid lipid, which creates a less-ordered, imperfect lipid matrix. nih.govnih.gov This imperfect structure provides more space to accommodate active ingredients, leading to higher drug-loading capacity and reduced risk of drug expulsion during storage. nih.govebrary.net

This compound, being a liquid lipid at room temperature, is a suitable candidate for the liquid lipid component in NLC formulations. wikipedia.org The inclusion of a liquid lipid like this compound is critical for creating the nanostructured core that defines NLCs. The specific ratio and type of solid and liquid lipids are key formulation parameters that influence the NLCs' physicochemical properties, including particle size, stability, and encapsulation efficiency. nih.govimpactfactor.org While specific studies naming this compound in NLCs are proprietary, its properties align with the requirements for the liquid lipid phase used to encapsulate lipophilic drugs for topical delivery. impactfactor.org

Table 2: Representative Components of Nanostructured Lipid Carrier (NLC) Systems

| Component | Function | Examples |

|---|---|---|

| Solid Lipid | Forms the primary solid matrix of the nanoparticle. | Cetyl palmitate, Glyceryl trimyristate, Precirol® |

| Liquid Lipid | Creates imperfections in the solid matrix to increase drug loading and stability. | This compound , Oleic acid, Miglyol® 812, Octyloctanoate |

| Surfactant/Emulsifier | Stabilizes the nanoparticle dispersion in the aqueous phase. | Poloxamers, Polysorbates (Tween® series), Lecithin |

| Active Ingredient | The therapeutic or cosmetic agent to be encapsulated and delivered. | Vitamin A palmitate, Resveratrol, Ketoconazole |

Liquid Crystalline Systems (LCS) are highly ordered structures formed by amphiphilic molecules (such as surfactants and certain lipids) in the presence of a solvent. researchgate.net These systems, which can exist in various phases (e.g., lamellar, cubic, hexagonal), are investigated for their ability to provide controlled and sustained release of active ingredients. nih.govyakhak.org The unique microstructure of LCS can entrap drug molecules in both their hydrophilic and lipophilic domains, making them versatile for a range of APIs. yakhak.org

Impact on Encapsulation Efficiency, Release Kinetics, and Stability of Bioactive Compounds (e.g., Retinyl Palmitate, Octyl Methoxycinnamate)

This compound plays a crucial role as a solvent and carrier for lipophilic (fat-soluble) bioactive compounds, significantly influencing their stability and delivery within formulations. atamanchemicals.com Its inherent chemical stability, resistance to oxidation, and non-greasy feel make it an excellent medium for compounds that are prone to degradation, such as Retinyl Palmitate and Octyl Methoxycinnamate. atamanchemicals.comulprospector.com

Retinyl Palmitate: This ester of retinol (B82714) (Vitamin A) is notoriously unstable in the presence of light, oxygen, and heat. nih.gov When incorporated into the oil phase of an emulsion, this compound acts as a stabilizing solvent. atamanchemicals.com It provides a non-polar environment that can protect the retinyl palmitate from oxidative degradation. nih.gov Research on vitamin A stability has shown that its degradation is slightly faster in oil-in-water emulsions compared to a bulk oil phase, which is attributed to the vitamin's localization at the oil-water interface. massey.ac.nz However, the use of an oil carrier like this compound is fundamental for its inclusion in aqueous-based cosmetic formulations. atamanchemicals.commassey.ac.nz Encapsulation techniques, such as nanostructured lipid carriers (NLCs) where an ester like octyl octanoate (B1194180) (a compound similar to this compound) is used as the liquid oil component, have demonstrated high encapsulation efficiency (98.5%) and improved stability for retinyl palmitate over time. nih.gov The presence of this compound in a formulation's oil phase helps to solubilize the retinyl palmitate, ensuring uniform distribution and aiding in its delivery. atamanchemicals.comeuropa.eu

Octyl Methoxycinnamate (OMC): A widely used UVB filter, OMC is susceptible to photodegradation, where exposure to sunlight can cause it to isomerize from the active trans form to the less effective cis form, reducing its efficacy. nih.govresearchgate.net this compound serves as an effective solvent for UV filters like OMC, ensuring they are evenly distributed for consistent sun protection. atamanchemicals.comspecialchem.com While this compound does not prevent the photoisomerization of OMC on its own, its role as a carrier is vital. By dissolving OMC in the oil phase of a sunscreen formulation, this compound helps maintain the compound's stability in the absence of light and provides the necessary vehicle for its application on the skin. nih.govresearchgate.net Studies show that while OMC degrades when exposed to sunlight, it remains stable when kept in the dark at various temperatures for extended periods. nih.gov Encapsulation of OMC in lipid nanoparticles has been explored as a method to enhance its photostability and control its release. semanticscholar.org

The table below summarizes the functional impact of using an oil-phase carrier like this compound on the stability of these bioactive compounds.

| Bioactive Compound | Key Instability Factor | Role of this compound (as Oil Phase) | Impact on Stability & Release |

| Retinyl Palmitate | Oxidation, Light, Heat | Solubilizing agent and protective non-polar environment. atamanchemicals.comnih.gov | Enhances stability by shielding from pro-oxidative species in aqueous phases; facilitates uniform application and delivery. atamanchemicals.commassey.ac.nz |

| Octyl Methoxycinnamate | UV Radiation (Photoisomerization) | Solvent and carrier for uniform distribution. atamanchemicals.comspecialchem.com | Provides a stable vehicle for the formulation in the absence of light; ensures even application for consistent UV protection. nih.gov |

Industrial Utility and Material Science Applications

Beyond its well-established role in personal care products, this compound demonstrates significant utility in industrial and material science sectors due to its plasticizing, lubricating, and biodegradable properties. atamanchemicals.comatamanchemicals.com

Research as a Plasticizer in Polymer Science

This compound is utilized as a plasticizer, an additive that increases the flexibility and durability of polymers. atamanchemicals.comatamanchemicals.com Plasticizers work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg) of the material. This process enhances the polymer's workability and softness.

In polymer science, this compound functions as an external plasticizer. Its molecular structure allows it to reduce the intermolecular forces between polymer chains without chemically bonding to them. Research has noted its use in specialized applications, such as in the adhesive for transdermal patches, where a plasticizer content of 10-40 wt% can be used to plasticize the material and impart hydrophobic properties. sciencemadness.org The addition of plasticizers can significantly alter the mechanical properties of a polymer, as shown in the conceptual data table below.

| Property | Unplasticized Polymer (Conceptual) | Polymer with this compound (Conceptual) |

| Tensile Strength | High | Lower |

| Elongation at Break | Low | Higher |

| Flexibility / Softness | Low (Rigid) | High (Flexible) |

| Glass Transition Temp. (Tg) | High | Lower |

Lubricant and Specialty Coating Formulations

The inherent properties of this compound make it a valuable component in the formulation of lubricants and specialty coatings. atamanchemicals.com As a fatty acid ester, it possesses excellent lubricating characteristics, reducing friction between surfaces. atamanchemicals.com

In lubricant formulations , this compound can be used as a base oil or an additive. ulprospector.com Its ester structure provides good thermal stability and lubricity. It is particularly valuable in applications where biodegradability is desired. atamanchemicals.com Isopropyl palmitate, a closely related ester, has been studied as a base oil for lubricants, demonstrating that saturated fatty acid esters are less prone to oxidation compared to unsaturated oils. researchgate.net

In specialty coatings , this compound's function as a solvent and its high refractive index contribute to product performance. atamanchemicals.com It can help dissolve other components in the formulation and enhance the gloss and finish of the coating. atamanchemicals.com Its low volatility ensures it remains within the coating during and after application, contributing to the film's final properties. scentspiracy.com

| Application | Function of this compound | Key Properties Utilized |

| Industrial Lubricants | Lubricity improver, base oil component. ulprospector.com | Thermal stability, low friction coefficient, biodegradability. atamanchemicals.comulprospector.com |

| Metalworking Fluids | Lubricant, anti-rust agent. ulprospector.com | Film-forming ability, corrosion inhibition. |

| Specialty Coatings | Solvent, gloss enhancer. atamanchemicals.com | Solvency, high refractive index, low volatility. atamanchemicals.comscentspiracy.com |

| Textile/Leather Processing | Lubricant, softening agent. ulprospector.com | Emolliency, friction reduction. |

Exploration in Eco-friendly Cleaning Agents and Biodegradable Lubricants

The increasing demand for sustainable and environmentally friendly products has led to the exploration of this compound in green formulations. atamanchemicals.com Its derivation from renewable resources like palm oil and its inherent biodegradability are key drivers for its use in these applications. atamanchemicals.comspecialchem.com

In eco-friendly cleaning agents , this compound functions as a mild, non-toxic solvent and dispersing agent. atamanchemicals.com It can effectively dissolve oils and greasy soils without the need for harsh, volatile organic compounds (VOCs). Its emollient nature also makes it suitable for cleaning products that may come into contact with skin.

As a biodegradable lubricant , this compound offers an alternative to traditional mineral oil-based lubricants, which are persistent in the environment. atamanchemicals.comatamanchemicals.com The ester linkage in this compound is susceptible to hydrolysis, which is the first step in the biodegradation process. This makes it a more environmentally benign option for applications where lubricant loss to the environment is likely, such as in total-loss lubricant systems for agriculture or marine applications. Products like Stepan® this compound are marketed with biodegradability as a key feature. specialchem.com

Biological Interactions and Toxicological Research of Octyl Palmitate

In Vitro Cytotoxicity and Cell Viability Studies

Assessment in Mammalian Cell Lines (e.g., J-774 Mouse Macrophages, Human Skin Cells)

Research into the direct cytotoxic effects of octyl palmitate on mammalian cell lines such as J-774 mouse macrophages and human skin cells is not extensively detailed in publicly available literature. However, insights can be drawn from studies on its constituent components, palmitic acid and octyl alcohol. Palmitic acid, a saturated fatty acid, has been shown to induce cytotoxicity in J774 macrophages, leading to both apoptosis and necrosis at high concentrations. nih.gov The mechanism of cell death involves alterations in the mitochondrial transmembrane potential and the accumulation of intracellular neutral lipids. nih.gov

Studies on human skin cells, such as fibroblasts and keratinocytes, are crucial for understanding the dermal effects of cosmetic ingredients. While direct data on this compound is limited, research on similar compounds suggests that the toxicity in these cell types can be evaluated through various assays that measure cell viability and metabolic activity. nih.gov For instance, in vitro tests on cultured human skin fibroblasts are utilized to predict the skin irritation potential of various surfactants. nih.gov Given that this compound is readily hydrolyzed to palmitic acid and octyl alcohol, the individual toxicological profiles of these molecules are relevant. cosmeticsinfo.org

Modulatory Effects on Cell Proliferation and Metabolism

The impact of this compound on cell proliferation and metabolism is an area that warrants more specific investigation. As an ester of palmitic acid, its effects could be related to the influence of fatty acids on cellular processes. Palmitic acid has been observed to affect the proliferation and metabolism of various cell types. For example, in some cells, palmitate can modulate pathways involved in lipid metabolism and cellular energy. frontiersin.org In the context of skin, fatty acids are essential for maintaining the epidermal barrier and can influence keratinocyte proliferation and differentiation. frontiersin.org However, without direct studies on this compound, it is difficult to conclusively determine its specific modulatory effects on cell proliferation and metabolism in skin cells.

Dermal and Ocular Irritation Potential: Preclinical Investigations

In Vivo Models for Skin Irritation and Sensitization Assessment (e.g., Rabbit Skin Tests, Human Volunteer Studies)

The potential for this compound to cause skin irritation and sensitization has been evaluated in both animal models and human volunteer studies. In vivo studies using rabbits have consistently shown that this compound is non-irritating to the skin. epa.govatamanchemicals.com A study following OECD Guideline 404 for acute dermal irritation/corrosion in rabbits reported no dermal reactions after a single four-hour, semi-occlusive application of the substance. epa.gov The Primary Irritation Index (PII) was calculated to be 0.0, classifying it as a non-irritant. epa.gov

| Test Model | Concentration | Observation | Result | Source |

|---|---|---|---|---|

| Rabbit Skin Test | Undiluted | No dermal reaction observed. | Non-irritant (PII = 0.0) | epa.gov |

| Human Patch Test | 1-5% | No irritation observed. | Non-irritating | cir-safety.org |

| Human Patch Test | 40-50% | Mild irritation in one of three product formulations. | Mildly irritating | cosmeticsinfo.orgcir-safety.org |

Ocular Irritation Studies and Reversibility Mechanisms (e.g., Draize Rabbit Eye Tests, HET-CAM Assay)

The potential for ocular irritation from this compound has been assessed primarily through the Draize rabbit eye test. cir-safety.orgwikipedia.orgtaylorandfrancis.comnih.govnih.govecetoc.org These studies have consistently demonstrated that this compound produces either no or only very slight ocular irritation. atamanchemicals.comcir-safety.org The observed effects are typically mild and reversible. The Draize test involves instilling a substance into the eye of a rabbit and scoring the effects on the cornea, iris, and conjunctiva over a period of time. taylorandfrancis.comecetoc.org The low scores reported for this compound indicate a low potential for causing significant eye damage. atamanchemicals.comcir-safety.org

The Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay is an alternative in vitro method used to assess the irritation potential of substances on mucous membranes, including the eye. nih.govresearchgate.netresearchgate.neteuropa.eu It evaluates the potential for a substance to cause hemorrhage, lysis, and coagulation on the chorioallantoic membrane of a chicken egg. While this method is widely used for other cosmetic ingredients, specific HET-CAM assay data for this compound was not identified in the reviewed literature.

| Test Model | Observation | Result | Source |

|---|---|---|---|

| Draize Rabbit Eye Test | No or very slight ocular irritation observed. Effects are typically mild and reversible. | Non-irritating to slightly irritating | atamanchemicals.comcir-safety.org |

| HET-CAM Assay | No specific data found for this compound in the conducted research. | Not available |

Phototoxicity and Photostability Research

Phototoxicity is a light-induced skin irritation, and photostability refers to a substance's ability to resist chemical change upon exposure to light. Research into the phototoxic potential of this compound is limited. However, a safety data sheet for the substance indicates that it was not classified as phototoxic in a study conducted on guinea pigs. cir-safety.org Formulations containing cetyl palmitate, a related compound, at a concentration of 2.7% did not produce any signs of phototoxicity or photo contact allergenicity in human studies. cir-safety.org

This compound is noted for its excellent chemical and heat stability, and it is not prone to oxidation, color change, or odor change. atamanchemicals.comulprospector.com It is often used in cosmetic formulations as a solvent for UV filters. researchgate.net While some research has focused on the photostability of formulations containing UV filters and retinyl palmitate, direct and detailed studies on the intrinsic photostability and photodegradation pathways of this compound itself are not extensively available in the scientific literature. researchgate.netnih.govnih.govmdpi.comcosmeticsandtoiletries.com

In Vitro Phototoxicity Assays (e.g., 3T3 Neutral Red Uptake Phototoxicity Test, Human 3-D Skin Model Phototoxicity Test)

In vitro phototoxicity assays are crucial for evaluating whether a substance can elicit a toxic response upon exposure to light. europa.eu These tests are designed to identify potential photo-irritation by comparing the cytotoxicity of a chemical in the presence and absence of non-cytotoxic doses of simulated solar light. europa.euoecd.org

One of the most widely accepted and validated methods is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test , which is recognized by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 432. oecd.orgiivs.org This assay utilizes a mouse fibroblast cell line (Balb/c 3T3). iivs.org The core principle of the test involves incubating the cells with the test substance and then exposing one set of cells to a controlled dose of UVA/visible light while keeping a parallel set in the dark. iivs.orgiivs.org Cell viability is then measured by the cells' ability to take up Neutral Red, a vital dye that accumulates in the lysosomes of living cells. europa.euiivs.org A significant decrease in cell viability in the light-exposed group compared to the dark group indicates a phototoxic potential. oecd.org

Another advanced in vitro method is the Human 3-D Skin Model Phototoxicity Test . This assay employs reconstructed human skin models, which more closely mimic the structure and function of human skin, providing a more physiologically relevant context for assessing topically applied substances. nih.gov Similar to the 3T3 NRU test, the phototoxicity of a formulation is evaluated by comparing tissue viability after exposure to the substance with and without UV irradiation. nih.gov

Research and safety assessments have concluded that this compound is not phototoxic. cir-safety.org Studies on cosmetic formulations containing significant concentrations of related alkyl esters, such as Isopropyl Palmitate (45.6%) and Cetyl Palmitate (2.7%), found no evidence of phototoxicity or photo-contact allergenicity. cir-safety.org The general consensus from available safety data is that this compound is safe for use in cosmetics without inducing phototoxic effects. cir-safety.orgatamanchemicals.com

Interactions with UV Filters and Photosensitizing Agents (e.g., Avobenzone, Octyl Methoxycinnamate, Vitamin A Palmitate)

This compound serves as a common emollient and solvent in cosmetic formulations, including sunscreens that contain various UV filters and other active ingredients. While this compound itself is not considered phototoxic, its presence in formulations places it in direct interaction with potentially photosensitive agents. cir-safety.orgatamanchemicals.com

Avobenzone , a primary UVA filter, is known for its significant photodegradation when exposed to UV radiation. mdpi.comnih.gov This instability can lead to a loss of UV protection and the formation of degradation byproducts that may have adverse effects. researchgate.net To counteract this, Avobenzone is often combined with other UV filters and photostabilizers. nih.gov

Octyl Methoxycinnamate (also known as Ethylhexyl Methoxycinnamate) is a UVB filter frequently formulated with Avobenzone. nih.gov However, the combination of Avobenzone and Octyl Methoxycinnamate can be photounstable and has shown phototoxic potential in in vitro assays. nih.govresearchgate.netnih.gov

The role of this compound in these multi-component systems is primarily that of a vehicle. There is no evidence to suggest it actively participates in photoreactive processes. Instead, research focuses on how other ingredients within the formulation interact. For instance, studies have explored the use of photostabilizers to reduce the phototoxicity of combinations like Avobenzone-Octyl Methoxycinnamate, both with and without Vitamin A Palmitate. nih.gov An appropriately formulated product leverages emollients like this compound to achieve a desirable skin feel while ensuring the stability and safety of the active ingredients.

Synergistic Effects in Multi-Component Formulations

In complex cosmetic formulations, ingredients can interact in ways that produce synergistic effects, where the combined effect is greater than the sum of individual effects. This is particularly relevant when assessing phototoxicity.

Research has identified synergistic phototoxic effects between certain UV filters and photosensitizing agents. A notable example is the interaction between Vitamin A Palmitate and Avobenzone. Studies using the 3T3 NRU phototoxicity test observed a synergistic effect of Vitamin A Palmitate on the phototoxicity of formulations containing Avobenzone. nih.gov This indicates that the presence of Vitamin A Palmitate can amplify the phototoxic response of Avobenzone-containing mixtures.

Another study highlighted that the combination of Avobenzone and Octyl Methoxycinnamate showed phototoxic potential. nih.gov The addition of Vitamin A Palmitate to this combination also resulted in a formulation with phototoxic properties. nih.gov While this compound is a component of the final product matrix, the synergistic phototoxicity arises from the interaction of the active UV filters and photosensitizers, not from the emollient base itself. The primary concern in these multi-component systems is the photochemical reactions of the active ingredients that are dissolved or dispersed within the this compound-containing vehicle.

Comedogenicity Assessment in Dermal Science

Comedogenicity refers to the tendency of an ingredient to clog pores and promote the formation of comedones (blackheads and whiteheads). labmuffin.com Ingredients are often rated on a scale from 0 (completely non-comedogenic) to 5 (severely comedogenic). frenchlady.coplatinumskincare.com

This compound has been identified in dermal science as a comedogenic substance. nih.govresearchgate.net Its rating can vary depending on the source, with some lists placing it at a 4 on the 5-point scale. frenchlady.coplatinumskincare.com However, the concentration of the ingredient in a formulation plays a critical role in its comedogenic potential. One analysis found that while 100% this compound had a moderate rating of 2-3, this dropped to 1 at a 50% concentration and 0 at a 5% concentration, suggesting its effect is highly dose-dependent. labmuffin.com

To scientifically assess comedogenicity, studies are often conducted where the substance is applied to the skin over several weeks. In one such clinical trial, this compound was used as a positive control to induce comedone formation. nih.govresearchgate.net The study measured the change in the number of microcomedones on the upper back of human subjects over a four-week period. The results demonstrated a significant increase in comedones in the areas treated with this compound. nih.govresearchgate.net

| Time Point | Average Number of Microcomedones (Mean ± SEM) |

|---|---|

| Baseline (Before Application) | 6.1 ± 0.6 |

| After 4 Weeks of Application | 27.3 ± 4.7 |

The average change from baseline after four weeks was a 365.4% ± 87.6% increase, confirming the comedogenic potential of this compound in this testing model. nih.govresearchgate.net

| Concentration | Comedogenicity Rating (0-5 Scale) |

|---|---|

| 100% | 2-3 |

| 50% | 1 |

| 5% | 0 |

Environmental Fate and Ecotoxicological Assessment of Octyl Palmitate

Biodegradation Pathways and Kinetics

The breakdown of octyl palmitate in the environment is primarily governed by microbial activity. Understanding the pathways and speed of this degradation is crucial for assessing its persistence and potential for accumulation.

Aerobic Biodegradability Studies

Standardized tests, such as the OECD 301B Ready Biodegradability test, are employed to evaluate the potential for a substance to be rapidly and completely broken down by microorganisms in an aerobic environment. regulations.govnih.govoecd.org This test measures the amount of carbon dioxide produced over a 28-day period, which is then compared to the theoretical maximum amount of CO2 that can be generated from the complete oxidation of the test substance. regulations.gov A substance is considered "readably biodegradable" if it reaches 60% of its theoretical CO2 production within a 10-day window during the 28-day test period. oecd.org

Table 1: Aerobic Biodegradability of Structurally Similar Esters (Note: Data for this compound is not available, this table presents data for analogous compounds to provide an indication of expected behavior.)

| Compound | Test Guideline | Result | Conclusion |

| Fatty acids, C16-18 and C18-unsaturated, isobutyl esters | OECD 301D | 99% in 30 days | Readily biodegradable |

| Isopropyl isostearate | OECD 301B | 85.6% in 28 days | Readily biodegradable |

| Fatty acids, C16-18, butyl esters | ISO/ DIS method 10708 | 82% in 28 days | Readily biodegradable |

Microbial Degradation Mechanisms

The primary mechanism for the microbial degradation of this compound is enzymatic hydrolysis. Microorganisms such as bacteria and fungi produce enzymes called esterases and lipases that catalyze the cleavage of the ester bond. tiiips.com This initial step breaks down this compound into its constituent molecules: 2-ethylhexanol and palmitic acid.

Environmental Distribution and Partitioning Behavior

The way in which this compound moves and distributes itself within different environmental compartments—soil, water, and air—is determined by its physicochemical properties, particularly its low water solubility and high affinity for organic matter.

Adsorption/Desorption Characteristics in Soil and Sediment

Due to its hydrophobic nature, this compound is expected to have a strong tendency to adsorb to the organic fraction of soil and sediment. This partitioning behavior is quantified by the soil organic carbon-water partition coefficient (Koc). nih.govepa.govecetoc.orgecetoc.org A high Koc value indicates that the substance will be largely immobile in soil and will preferentially bind to solid particles rather than remaining dissolved in the pore water. ecetoc.org

Ecotoxicological Impact on Aquatic and Terrestrial Ecosystems

Assessing the potential harm of this compound to living organisms is a critical component of its environmental risk assessment. This involves evaluating its toxicity to a range of representative species from different trophic levels.

Aquatic Ecotoxicity:

Studies on aquatic organisms generally indicate that long-chain fatty acid esters have low acute toxicity. This is largely due to their very low water solubility, which limits the exposure concentration for aquatic species.

Invertebrates: For the freshwater crustacean Daphnia magna, a key indicator species in aquatic toxicology, chronic toxicity tests on similar compounds like di(2-ethylhexyl) adipate showed no adverse effects on survival or reproduction at concentrations close to its water solubility limit. nih.gov

Fish: Acute toxicity studies on fish species such as the rainbow trout (Oncorhynchus mykiss) with related compounds have shown high LC50 values, indicating low acute toxicity. epa.govnih.govnih.gov For example, a 96-hour acute toxicity study on rainbow trout with penoxsulam resulted in an LC50 greater than 102 ppm. epa.gov

Table 2: Summary of Aquatic Ecotoxicity Data for Structurally Similar Esters (Note: Data for this compound is not available, this table presents data for analogous compounds to provide an indication of expected behavior.)

| Organism | Test Type | Endpoint | Value | Reference Compound |

| Daphnia magna | 21-day Chronic | No Observed Effect Concentration (NOEC) | > 4.4 µg/L | di(2-ethylhexyl) adipate |

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour Acute | LC50 | > 102 ppm | Penoxsulam |

Terrestrial Ecotoxicity:

The primary route of exposure for terrestrial organisms is through contact with and ingestion of contaminated soil.

Earthworms: Earthworms, such as Eisenia fetida, are important indicators of soil health. Studies on the effects of various organic chemicals on earthworms have shown that phthalates, a class of esters, are among the less toxic groups. osti.gov Research on the impact of a biolubricant derived from transesterified fatty acids on Eisenia fetida found no significant damage to the earthworm's cell tissue. mdpi.com Another study investigating a combined fungicide on Eisenia fetida determined a 14-day LC50 of 250 mg/kg of substrate, indicating moderate toxicity for that specific mixture. csic.escsic.esunirioja.es

Acute and Chronic Toxicity to Aquatic Organisms (e.g., Fish, Invertebrates, Algae, Microorganisms)

The ecotoxicological profile of this compound in aquatic environments indicates a low level of concern. Fatty acid esters, in general, are known for their limited ecotoxicity. Studies on analogous substances and available data for this compound and other fatty acid esters support this assessment.

Acute Toxicity

Acute toxicity is typically evaluated through short-term tests that measure the concentration of a substance that is lethal to 50% of a test population (LC50) or causes a specific effect in 50% of the population (EC50) over a short period. For this compound, the available data suggests very low acute toxicity to aquatic invertebrates.

Invertebrates: For the water flea Daphnia magna, a key indicator species for aquatic invertebrate toxicity, the 48-hour EC50 is reported to be greater than 3,000 mg/L and in some cases, greater than 10,000 mg/L. shayandcompany.comchemtel.net These high values indicate that very large concentrations of this compound are needed to cause acute harm to these organisms.

Chronic Toxicity

Chronic toxicity assessments evaluate the effects of longer-term exposure to a substance at lower concentrations. These studies often determine the No-Observed-Effect Concentration (NOEC), which is the highest concentration at which no adverse effects are observed.

Specific chronic toxicity data for this compound in fish, invertebrates, and algae are limited. However, given its rapid biodegradability and low acute toxicity, the potential for significant chronic effects at environmentally relevant concentrations is considered to be low. For other UV filters sometimes used in conjunction with emollients like this compound, such as ethylhexyl methoxycinnamate (EHMC), chronic fish NOEC values have been established. For example, a study on Danio rerio (zebrafish) identified a chronic NOEC of 10 µg/L for EHMC. nih.gov It is important to note that this is a different compound, and direct extrapolation of this value to this compound is not appropriate without a formal read-across justification.

The following table summarizes the available aquatic toxicity data for this compound and related fatty acid esters.

| Organism | Test Duration | Endpoint | Result (mg/L) |

| Daphnia magna (Water Flea) | 48 hours | EC50 | > 3,000 shayandcompany.com |

| Daphnia magna (Water Flea) | 48 hours | EC50 | > 10,000 chemtel.net |

Terrestrial Toxicity Assessments (e.g., Soil Organisms)

Information regarding the specific terrestrial toxicity of this compound to soil organisms such as earthworms and microorganisms is not extensively documented in publicly available literature. However, some inferences can be drawn from the general behavior of fatty acid esters in the soil environment.

Fatty acid esters are generally considered to be readily biodegradable in soil environments. This rapid breakdown by soil microorganisms suggests that the persistence of this compound in soil would be low, thereby reducing the potential for long-term exposure and toxicity to soil-dwelling organisms.

While direct toxicity studies on this compound are lacking, research on the environmental fate of other organic compounds in soil can provide some context. For example, the persistence and mobility of substances in soil are influenced by factors such as soil type, organic matter content, pH, and microbial activity. juniperpublishers.comfrontiersin.org Given that this compound is a readily biodegradable substance, it is expected to be metabolized by soil microorganisms, limiting its potential for toxic effects on the soil ecosystem.

It is important to distinguish this compound from substances with known terrestrial toxicity, such as certain plasticizers like phthalates, which have been shown to have detrimental effects on soil invertebrates. nih.govnih.govresearchgate.netnih.gov this compound belongs to a different chemical class with a more favorable environmental profile.

Bioaccumulation Potential and Environmental Persistence Modeling

Bioaccumulation Potential

Bioaccumulation refers to the process by which a substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. Chemicals that are persistent and have a high octanol-water partition coefficient (log Kow) are more likely to bioaccumulate.

This compound is not expected to bioaccumulate in aquatic or terrestrial organisms. This is primarily due to its chemical structure and rapid metabolism. As an ester, it can be readily hydrolyzed to palmitic acid and 2-ethylhexanol, both of which are further metabolized and unlikely to persist in tissues. General assessments of fatty acid esters indicate a low potential for bioaccumulation.

Environmental Persistence

Environmental persistence refers to the length of time a substance remains in a particular environment before it is broken down by chemical or biological processes.

Sustainability Considerations in Raw Material Sourcing and Life Cycle Analysis

Life Cycle Sustainability Assessment (LCSA) Methodologies

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to end-of-life. ctpa.org.ukmdpi.comaethic.com In the context of cosmetic ingredients like this compound, an LCA would consider impacts such as greenhouse gas emissions, water use, and land use change associated with the production of its precursors, palmitic acid and 2-ethylhexanol.

Life Cycle Sustainability Assessment (LCSA) expands on the traditional environmental LCA to also include economic and social aspects. For a cosmetic ingredient, this could involve assessing the economic viability of sustainable sourcing practices and the social impacts on communities involved in the raw material supply chain.

Several LCA-based tools and methodologies have been developed specifically for the cosmetics industry to aid in the eco-design of products. mdpi.comresearchgate.net These tools help formulators and product developers to understand the environmental trade-offs of different ingredient choices and to identify opportunities for reducing the environmental footprint of their products. aethic.commdpi.com

Role of Sustainable Sourcing Practices (e.g., RSPO Certification for Palm Derivatives)

The primary raw material for the palmitic acid used in the synthesis of this compound is often palm oil. The cultivation of oil palms has been associated with significant environmental and social issues, including deforestation, loss of biodiversity, and impacts on local communities. rspo.org

To address these concerns, the Roundtable on Sustainable Palm Oil (RSPO) was established to promote the production and use of sustainable palm oil. rspo.org RSPO certification provides assurance that the palm oil is produced in an environmentally and socially responsible manner. For cosmetic companies using palm-derived ingredients like this compound, sourcing RSPO-certified materials is a critical step towards enhancing the sustainability of their products. rspo.orgevonik.com

There are several RSPO-certified supply chain models that companies can utilize:

Identity Preserved (IP): This model ensures that the certified palm oil from a single, identifiable source is kept physically separate from non-certified palm oil throughout the supply chain. rspo.org

Segregated (SG): In this model, certified palm oil from various certified sources is kept separate from non-certified palm oil. rspo.org

Book and Claim (BC) / RSPO Credits: This model allows manufacturers to buy credits from RSPO-certified growers to support sustainable palm oil production, even if the physical oil they use is not certified. rspo.org

Advanced Analytical Methodologies and Spectroscopic Characterization of Octyl Palmitate

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For octyl palmitate, various chromatographic methods are employed to assess purity, analyze its composition in relation to other substances, and quantify its concentration in finished products.

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) for Purity and Composition Analysis

Gas Chromatography (GC), particularly Gas-Liquid Chromatography (GLC), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. cir-safety.org The technique separates components based on their differential partitioning between a stationary liquid phase coated on a solid support within a column and a mobile gas phase. oshadhi.co.uk The time it takes for a compound to travel through the column, known as the retention time, is a characteristic identifier. oshadhi.co.uk

In the context of this compound, GC is instrumental in determining the purity of a sample by detecting the presence of residual starting materials, such as palmitic acid and octanol (B41247), or side products from the synthesis process. google.com For instance, in the synthesis of isothis compound, a structural isomer, gas chromatography analysis was used to confirm a product selectivity of 96%. google.com

The Kovats Retention Index (RI) is a standardized measure used to convert retention times into system-independent constants. For this compound, a Kovats Retention Index of 2575 has been reported on a semi-standard non-polar column. nih.gov An isomer, octan-2-yl palmitate, was analyzed on a non-polar HP-5MS capillary column, exhibiting a retention index of 2501.2. nist.gov These values are crucial for identification when comparing against reference databases.

| Parameter | Value | Column Type | Reference |

| Kovats Retention Index | 2575 | Semi-standard non-polar | nih.gov |

| Van Den Dool and Kratz RI | 2501.2 | Capillary, HP-5MS (for isomer Octan-2-yl palmitate) | nist.gov |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of lipids like this compound. cir-safety.orggerli.com This technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). gerli.com As a non-polar neutral lipid, this compound will migrate up the plate at a rate dependent on the polarity of the mobile phase.

For the separation of neutral lipids, common mobile phases include mixtures like hexane (B92381) and diethyl ether. gerli.com After development, the separated components are visualized. A non-destructive method involves spraying the plate with a fluorescent dye, such as primuline, and viewing it under UV light, where lipids appear as bright yellow spots. gerli.comaocs.org TLC is particularly useful for monitoring the progress of synthesis reactions and for the initial qualitative assessment of product composition. cir-safety.org

High-Performance Liquid Chromatography (HPLC) in Formulation Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used for analyzing compounds that are not sufficiently volatile for GC, or for analyzing complex formulations at room temperature. aocs.org It offers greater versatility than TLC and is widely used for the quality control of cosmetic and pharmaceutical products containing this compound. aocs.org

While specific HPLC methods for this compound are often proprietary, methods developed for similar compounds illustrate the approach. For example, a reversed-phase HPLC (RP-HPLC) method was developed to quantify ascorbyl palmitate, a related compound, in solid lipid nanoparticles. ufn.edu.br This method utilized a C18 column with a mobile phase consisting of methanol, acetonitrile, and a potassium phosphate (B84403) buffer, with detection at 254 nm. ufn.edu.br Such a method demonstrates the capability of HPLC to accurately and precisely quantify palmitate esters within a complex product matrix, ensuring consistency and quality in formulations. ufn.edu.br

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are core techniques for identifying the functional groups present in a molecule. nih.govijrpr.com When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a unique molecular fingerprint. mdpi.com

The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its ester structure and long aliphatic chains. A strong, sharp peak is observed in the region of 1735-1750 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester group. google.com Additionally, multiple strong peaks are present in the 2850-2960 cm⁻¹ range, corresponding to the C-H stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups that constitute the octyl and palmitoyl (B13399708) chains. google.com

The analysis of an isomer, isothis compound, provides specific peak assignments that are directly comparable to this compound. google.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~2957 | Stretching | Methyl (-CH₃) | google.com |

| ~2922 & ~2853 | Stretching | Methylene (-CH₂-) | google.com |

| ~1738 | Stretching | Ester Carbonyl (-COO-) | google.com |

These specific absorption peaks provide definitive evidence for the chemical structure of this compound. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for detailed structural elucidation of organic molecules. ¹³C NMR spectroscopy provides information about the number and chemical environment of each carbon atom in the molecule. researchgate.net

In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the carbons of the octyl chain, and the carbons of the palmitoyl chain. The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield, typically in the range of 170-180 ppm. The carbon atom of the octyl group bonded to the ester oxygen (-O-CH₂-) would appear around 60-70 ppm. The long chains of methylene (-CH₂-) carbons from both the acid and alcohol moieties would produce a dense cluster of signals between approximately 20-40 ppm. The terminal methyl (-CH₃) carbons of the two chains would be the most shielded, appearing furthest upfield, generally between 10-15 ppm. nih.govresearchgate.net

This detailed mapping of the carbon skeleton provides unambiguous confirmation of the this compound structure. nih.gov

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the gas chromatograph. Subsequently, the separated molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). This high-energy process induces fragmentation of the parent molecule into a series of characteristic ions.

The resulting mass spectrum is a fingerprint of the molecule, plotting ion abundance against the mass-to-charge ratio (m/z). For this compound (C24H48O2, molecular weight: 368.6 g/mol ), the fragmentation pattern is predictable and allows for its unambiguous identification. nih.gov The molecular ion peak [M]+ at m/z 368 is often weak or absent due to the instability of the parent ion. The most significant fragmentation pathways for long-chain esters like this compound include McLafferty rearrangement and alpha-cleavage.

A prominent peak is observed at m/z 257, corresponding to the acylium ion [CH3(CH2)14CO]+, formed by the cleavage of the bond between the carbonyl carbon and the ester oxygen. Another characteristic fragmentation involves the octyl group, leading to a peak at m/z 112, which represents the octene fragment [C8H16]+ resulting from a McLafferty rearrangement. Other smaller fragments arise from the sequential loss of methylene (-CH2-) groups from the alkyl chains. libretexts.org

Table 1: Characteristic GC-MS Fragmentation Ions of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 257 | [CH3(CH2)14CO]+ | Alpha-cleavage at the ester linkage (loss of octoxy radical) |

| 112 | [C8H16]+ | McLafferty rearrangement of the octyl group |

| Various | [(CH2)nCH3]+ | Cleavage along the palmitate alkyl chain |

This table is generated based on common fragmentation patterns for long-chain fatty acid esters.

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound within a complex cosmetic or pharmaceutical formulation necessitates the use of powerful separation techniques coupled with highly sensitive and selective detectors. Hyphenated techniques, which combine two or more analytical methods, are indispensable for this purpose. nih.gov The coupling of a separation technique (like chromatography) with a spectroscopic technique (like mass spectrometry) provides a two-dimensional analysis, enhancing peak capacity and specificity. ijpsjournal.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing this compound in emulsions or creams without extensive sample preparation that could alter the formulation's structure. Reversed-phase high-performance liquid chromatography (HPLC) can separate this compound from other matrix components, after which it can be detected by MS. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are typically used as the interface, as they are suitable for non-volatile and thermally labile compounds. asdlib.org